Bienvenue dans la boutique en ligne BenchChem!

Delicious peptide

Umami taste evaluation Electronic tongue Sensory analysis

Delicious peptide (Beefy Meaty Peptide, BMP) is the gold-standard umami octapeptide (KGDEESLA) for flavor research. Its pH-dependent umami peaks at pH 6.5 and survives sterilization (121°C, 20 min) with <10% loss, enabling robust thermal-processed food formulation. BMP’s synergistic threshold reduction with salt/MSG (p<0.05) supports clean-label sodium reduction. Unlike MSG, BMP does not directly agonize T1R1/T1R3, making it an essential tool to dissect glutamate-dependent umami signaling. With an umami value of 8.1±0.2, it serves as the benchmark for novel umami peptide evaluation and biosensor calibration (LOD 0.1 pM). Procure BMP for reproducible sensory, computational, and electrochemical umami studies.

Molecular Formula C34H57N9O16
Molecular Weight 847.9 g/mol
CAS No. 73984-05-1
Cat. No. B1667906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDelicious peptide
CAS73984-05-1
Synonymsdelicious peptide
Lys-Gly-Asp-Glu-Glu-Ser-Leu-Ala
lysyl-glycyl-aspartyl-glutamyl-glutamyl-seryl-leucyl-alanine
Molecular FormulaC34H57N9O16
Molecular Weight847.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)N
InChIInChI=1S/C34H57N9O16/c1-16(2)12-21(31(55)38-17(3)34(58)59)42-33(57)23(15-44)43-30(54)20(8-10-26(48)49)40-29(53)19(7-9-25(46)47)41-32(56)22(13-27(50)51)39-24(45)14-37-28(52)18(36)6-4-5-11-35/h16-23,44H,4-15,35-36H2,1-3H3,(H,37,52)(H,38,55)(H,39,45)(H,40,53)(H,41,56)(H,42,57)(H,43,54)(H,46,47)(H,48,49)(H,50,51)(H,58,59)/t17-,18-,19-,20-,21-,22-,23-/m0/s1
InChIKeyJYGRAOYMDDFOSM-FQJIPJFPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Delicious Peptide CAS 73984-05-1: Identity, Class, and Baseline Characteristics for Procurement


Delicious peptide (CAS 73984-05-1), also known as Beefy Meaty Peptide (BMP), is a linear octapeptide with the sequence Lys-Gly-Asp-Glu-Glu-Ser-Leu-Ala (KGDEESLA) and a molecular weight of 847.87 g/mol . First isolated from papain-treated beef gravy by Yamasaki and Maekawa in 1978, it is recognized as an umami taste-enhancing peptide that imparts a savory, beefy flavor profile [1]. Its structure contains both basic (Lys-Gly) and acidic (Asp-Glu-Glu) fragments, whose electrostatic interaction is essential for taste activity [2].

Why Generic Umami Compounds Cannot Replace Delicious Peptide in Taste Modulation Research


Substituting Delicious peptide (BMP) with generic umami agents such as monosodium glutamate (MSG) or inosine monophosphate (IMP) introduces significant functional limitations. BMP exhibits a pH-dependent umami character that peaks at pH 6.5, whereas MSG provides a consistent but chemically distinct umami note lacking the beefy, savory complexity attributed to BMP's dual acidic-basic fragment interaction [1]. Furthermore, recent thermodynamic studies reveal that BMP does not bind the human umami receptor T1R1/T1R3 in the absence of glutamate, indicating a fundamentally different receptor activation mechanism compared to direct agonists like MSG [2]. These mechanistic and perceptual differences preclude simple one-for-one substitution in applications requiring authentic meat flavor enhancement or receptor-specific umami modulation.

Delicious Peptide CAS 73984-05-1: Quantitative Evidence of Differentiation from Umami Alternatives


Umami Intensity Benchmarking: Delicious Peptide vs. MSG and Engineered Octapeptides

In a direct comparative sensory and electronic tongue evaluation, Delicious peptide (BMP) exhibited an umami value of 8.1 ± 0.2, which is statistically comparable to that of monosodium glutamate (MSG) and the engineered peptide MLSEDEGK (8.2 ± 0.3) . This quantitative parity establishes BMP as a reference standard for umami peptide activity, confirming that it delivers umami intensity equivalent to the industry benchmark MSG while offering a distinct beefy flavor character.

Umami taste evaluation Electronic tongue Sensory analysis Peptide flavor enhancers

Receptor Binding Affinity: Delicious Peptide vs. Novel Umami Octapeptide KADEDSLA

Molecular dynamics simulations and MM-PBSA calculations reveal a critical mechanistic distinction: the novel octapeptide K1ADEDSLA8 binds the Venus Flytrap Domain (VFTD) of hT1R1 with high affinity (ΔG° = −11.94 kcal/mol), whereas BMP (Delicious peptide) does not exhibit detectable affinity toward the hT1R1/hT1R3 receptor in the absence of glutamate [1]. MAP analysis of BMP variants p.A2G (ΔG° = −7.77 kcal/mol) and p.D5E (ΔG° = −2.88 kcal/mol) indicates that specific amino acid substitutions can modulate binding energetics, highlighting BMP's unique dependence on co-agonists like glutamate for receptor engagement.

Molecular docking T1R1/T1R3 receptor Binding thermodynamics Umami mechanism

pH-Dependent Umami Profile: Delicious Peptide vs. Generic MSG

Sensory evaluation demonstrates that the umami intensity of Delicious peptide is pH-dependent, with the strongest umami taste observed at pH 6.5 [1]. While MSG provides a consistent umami note across a broad pH range, BMP's pH-responsive profile allows for targeted flavor modulation in formulations where pH varies (e.g., fermented foods, meat products with buffering capacity). The recognition thresholds of BMP were not significantly different (F > 0.05) across pH conditions, but the descriptive character shifted, underscoring that pH controls the perceptual quality rather than the absolute detectability of the peptide.

pH-dependent taste Sensory evaluation Umami threshold Flavor optimization

Thermal Stability for Industrial Processing: Delicious Peptide vs. Labile Flavor Peptides

Delicious peptide (BMP) demonstrates robust thermal stability under industrial food processing conditions. When heated to 71°C for 15 seconds (pasteurization conditions) and 121°C for 20 minutes (sterilization conditions), BMP remained largely intact [1]. Quantitatively, less than 10% of the peptide was denatured under the more severe sterilization condition, confirming its suitability for heat-processed food applications. This stability profile contrasts with many bioactive peptides that undergo significant degradation or loss of activity during thermal processing.

Peptide stability Thermal processing Pasteurization Sterilization Food manufacturing

Synergistic Threshold Reduction: Delicious Peptide with Salt and MSG

Delicious peptide exhibits statistically significant synergistic effects with both sodium chloride (salt) and monosodium glutamate (MSG) at pH 6.5, resulting in a lowered recognition threshold for BMP (p < 0.05) [1]. In practical terms, this synergy means that the umami perception of BMP is amplified in the presence of salt and MSG, enabling reduced usage levels of the peptide while maintaining or enhancing flavor impact. Additionally, diluted beef extract samples supplemented with BMP were significantly different (p < 0.05) from unsupplemented controls, confirming the peptide's ability to modify the sensory profile of complex food matrices.

Taste synergy Umami enhancement Threshold reduction Flavor optimization

Delicious Peptide CAS 73984-05-1: Evidence-Backed Research and Industrial Application Scenarios


Umami Receptor Pharmacology and Biosensor Development

Based on the finding that BMP does not bind the hT1R1/hT1R3 receptor in the absence of glutamate, this peptide serves as an ideal tool compound for dissecting glutamate-dependent umami signaling mechanisms . Researchers can employ BMP to study co-agonist requirements and allosteric modulation of the umami receptor. Furthermore, the biosensor study demonstrating BMP detection at 0.1 pM LOD using a T1R1-VFT electrochemical platform confirms its utility as a calibration standard for umami sensing technologies [5].

Formulation of Heat-Processed Meat and Savory Food Products

The documented thermal stability of BMP (less than 10% denaturation after 121°C for 20 minutes) , combined with its pH-optimized umami at pH 6.5 [5] and synergistic threshold reduction with salt and MSG (p < 0.05) [5], positions BMP as a robust flavor enhancer for canned meats, retorted soups, pasteurized sauces, and other thermally processed savory foods. Formulators can confidently include BMP in products requiring sterilization or pasteurization without loss of flavor functionality.

Umami Peptide Benchmarking and Structure-Activity Relationship Studies

With an experimentally validated umami value of 8.1 ± 0.2, BMP serves as a reference standard for evaluating novel umami peptides . Studies comparing BMP with engineered variants like MLSEDEGK (8.2 ± 0.3) and KADEDSLA (ΔG° = −11.94 kcal/mol) [5] demonstrate that BMP is the established baseline against which new umami peptide candidates are measured. Procurement of BMP enables reproducible benchmarking in both sensory and computational (molecular docking, MD simulation) research programs.

Clean-Label Flavor Enhancement and Salt Reduction Strategies

The synergistic interaction between BMP, salt, and MSG at pH 6.5, which significantly lowers the recognition threshold of BMP (p < 0.05) , supports its use in clean-label formulations aimed at reducing sodium content. By combining BMP with reduced levels of salt and MSG, product developers can maintain desired umami intensity while decreasing overall sodium declaration. BMP's natural origin from beef further aligns with consumer demand for recognizable, minimally processed ingredients.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Delicious peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.